molecular formula C8H14O4 B2933272 Ethyl 2-hydroxy-3-methyl-4-oxopentanoate CAS No. 891858-05-2

Ethyl 2-hydroxy-3-methyl-4-oxopentanoate

Cat. No.: B2933272
CAS No.: 891858-05-2
M. Wt: 174.196
InChI Key: UJBGDHMTJMGQQS-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-3-methyl-4-oxopentanoate is an organic compound with the CAS Number: 891858-05-2 . It has a molecular weight of 174.2 and is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C8H14O4/c1-4-12-8(11)7(10)5(2)6(3)9/h5,7,10H,4H2,1-3H3 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Intramolecular Cyclisations in Organic Synthesis

Intramolecular Prins cyclisations have been utilized for the stereoselective synthesis of bicyclic tetrahydropyrans, demonstrating the application of ethyl 2-hydroxy-3-methyl-4-oxopentanoate derivatives in creating complex organic structures with multiple stereogenic centers in a single step. This showcases the compound's role in facilitating the efficient synthesis of oxygen heterocycles (Elsworth & Willis, 2008).

Wine Aroma Characterization

Research into the chemical and sensory characteristics of ethyl 2-hydroxy-3-methylbutanoate, a structurally similar compound, in wines has provided insights into its impact on wine's fruity aroma. While it has been identified as a potential marker of lactic acid bacteria esterase activity, its concentrations in wines are significantly below the detection threshold, suggesting a minimal direct effect on fruity aroma modulation. This indicates the nuanced role of such compounds in the sensory profiles of wines (Gammacurta et al., 2018).

Biocatalysis in Drug Intermediate Synthesis

Biocatalysis presents a low-cost, high-yield, and enantioselective method for the synthesis of drug intermediates, such as ethyl (S)-4-chloro-3-hydroxybutanoate ester, from ethyl 4-chloro-3-oxobutanoate ester derivatives. This application underscores the potential of this compound derivatives in the production of chiral drugs, highlighting the importance of microbial enzymes in achieving high levels of enantiopurity in industrial production (Ye, Ouyang, & Ying, 2011).

Enzymatic and Chemical Synthesis Approaches

The synthesis and modification of this compound derivatives through a combination of enzymatic and chemical reactions demonstrate the compound's versatility in organic synthesis. This includes the creation of compounds with quarternary chiral centers and secondary alcohols, achieved through stereoselective reduction and optical resolution. Such methodologies provide alternative routes to synthetic intermediates for pharmaceutical applications (Akeboshi et al., 1998).

Safety and Hazards

The safety information for Ethyl 2-hydroxy-3-methyl-4-oxopentanoate includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

ethyl 2-hydroxy-3-methyl-4-oxopentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O4/c1-4-12-8(11)7(10)5(2)6(3)9/h5,7,10H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBGDHMTJMGQQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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